
4-Methyl-1H-benzo[d]imidazol-2(3H)-one
chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Methyl-1H-benzo[d]imidazol-

2(3H)-one

Cat. No.: B098035 Get Quote

An In-Depth Technical Guide to 4-Methyl-1H-benzo[d]imidazol-2(3H)-one: Synthesis,

Characterization, and Potential Applications

Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of

numerous pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 4-
Methyl-1H-benzo[d]imidazol-2(3H)-one, a molecule of interest for its unique structural

features. The introduction of a methyl group at the 4-position of the benzimidazol-2-one core

can significantly influence its steric and electronic properties, potentially modulating its

interaction with biological targets. This document provides a comprehensive overview of this

compound, detailing a robust synthetic protocol, outlining methods for its structural and

spectroscopic characterization, and discussing its potential in the landscape of drug discovery.

It is intended as a resource for researchers and professionals engaged in chemical synthesis

and drug development.

Introduction to the Benzimidazol-2-one Scaffold
The benzimidazole ring system, an isomeric form of purine, is a bicyclic heterocycle consisting

of a fused benzene and imidazole ring. Its structural similarity to naturally occurring nucleotides

allows it to interact with a wide array of biopolymers, leading to diverse biological activities,

including antimicrobial, anticancer, and antiviral properties.[2][3][4] The benzimidazol-2-one (or

benzimidazolinone) subclass is characterized by a carbonyl group at the 2-position, which
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imparts distinct chemical properties, including the ability to act as a hydrogen bond donor and

acceptor.

The specific focus of this guide, 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, introduces a

methyl group on the benzene ring adjacent to a nitrogen atom. This substitution is not trivial; it

can be hypothesized to:

Induce Steric Hindrance: The methyl group can influence the molecule's preferred

conformation and its ability to fit into specific protein binding pockets.

Modulate Electronic Properties: As an electron-donating group, the methyl substituent can

alter the electron density of the aromatic system, potentially affecting pKa, reactivity, and

intermolecular interactions.

Enhance Lipophilicity: The addition of a methyl group typically increases the molecule's

lipophilicity, which can impact its solubility, membrane permeability, and metabolic stability.[5]

Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 4-Methyl-1H-benzo[d]imidazol-2(3H)-
one involves the cyclocondensation of 3-methyl-1,2-phenylenediamine with a suitable carbonyl

source, such as urea. This method is favored for its operational simplicity, high yields, and the

use of readily available and non-toxic reagents.

Mechanistic Insight
The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the

diamine onto the carbonyl carbon of urea, leading to the elimination of ammonia. This is

followed by an intramolecular cyclization, where the second amino group attacks the newly

formed carbamate intermediate. A final elimination of another molecule of ammonia yields the

stable, cyclic benzimidazol-2-one structure. Urea serves as a safe and effective phosgene

equivalent in this context.

Experimental Protocol: Synthesis of 4-Methyl-1H-
benzo[d]imidazol-2(3H)-one
Materials:
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3-Methyl-1,2-phenylenediamine (1.0 eq)

Urea (1.5 eq)

Dimethylformamide (DMF) or Diphenyl ether as solvent

Ethanol

Deionized Water

Hydrochloric Acid (1 M)

Sodium Bicarbonate (saturated solution)

Procedure:

To a round-bottom flask equipped with a reflux condenser, add 3-methyl-1,2-

phenylenediamine (1.0 eq) and urea (1.5 eq).

Add a high-boiling point solvent such as DMF to the flask (approx. 5-10 mL per gram of

diamine).

Heat the reaction mixture to 130-150 °C with stirring. The evolution of ammonia gas should

be observed. Monitor the reaction progress using Thin Layer Chromatography (TLC).

After 3-4 hours, or upon completion as indicated by TLC, allow the mixture to cool to room

temperature.

Pour the cooled reaction mixture into a beaker of cold water to precipitate the crude product.

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

Wash the crude solid sequentially with water and then a small amount of cold ethanol.

Purification and Validation:

The crude product can be purified by recrystallization from an ethanol/water mixture.
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Dissolve the solid in a minimal amount of hot ethanol. Add hot water dropwise until turbidity

persists.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under

vacuum.

The purity and identity of the final product must be confirmed by melting point determination

and spectroscopic analysis (NMR, IR, MS) as described in the following section. This self-

validating loop ensures the integrity of the synthesized material.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 4-Methyl-1H-benzo[d]imidazol-2(3H)-one.

Structural Elucidation and Spectroscopic Analysis
Confirming the chemical structure of the synthesized compound is paramount. A combination of

spectroscopic techniques provides unambiguous evidence for the formation of 4-Methyl-1H-
benzo[d]imidazol-2(3H)-one. The following data are predicted based on the known effects of

substituents on the benzimidazole core and analysis of related structures.[6][7][8]
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Technique Signal
Predicted Chemical

Shift / Frequency
Annotation

¹H NMR Singlet ~10.5-11.5 ppm

Two N-H protons

(exchangeable with

D₂O), often broad.

(DMSO-d₆) Multiplet ~6.8-7.1 ppm
Three aromatic

protons (H5, H6, H7).

Singlet ~2.3 ppm
Three methyl protons

(-CH₃).

¹³C NMR Carbonyl ~155-160 ppm C=O carbon (C2).

(DMSO-d₆) Aromatic ~105-135 ppm

Six aromatic carbons

(C4, C5, C6, C7, C3a,

C7a).

Methyl ~15-20 ppm -CH₃ carbon.

FT-IR N-H Stretch
3100-3300 cm⁻¹

(broad)

Amide N-H stretching

vibrations.

(KBr Pellet) C=O Stretch
1680-1720 cm⁻¹

(strong)

Carbonyl stretching,

characteristic of the

lactam.

C=C Stretch 1580-1620 cm⁻¹
Aromatic ring

stretching.

Mass Spec. Molecular Ion m/z = 148.06 [M]⁺

Corresponds to the

molecular formula

C₈H₈N₂O.

Physicochemical Properties and Tautomerism
The physicochemical properties of a compound dictate its behavior in biological systems.

Furthermore, 4-Methyl-1H-benzo[d]imidazol-2(3H)-one can exist in different tautomeric

forms, which can have profound implications for its receptor binding and pharmacological

activity.
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Property Value Source

Molecular Formula C₈H₈N₂O -

Molecular Weight 148.16 g/mol Calculated

CAS Number 1919-35-3 [9][10][11]

Appearance White to off-white solid [6]

Tautomerism: The Lactam-Lactim Equilibrium
The benzimidazol-2-one core exists in a tautomeric equilibrium between the lactam (keto) form

and the lactim (enol) form. The lactam form is overwhelmingly favored under normal conditions

due to the greater stability of the C=O double bond compared to the C=N double bond.

However, the lactim form can be critical for certain biological interactions, particularly in the

active sites of enzymes.

Caption: Lactam-lactim tautomerism of the title compound.

Biological Relevance and Therapeutic Potential
While specific biological data for 4-Methyl-1H-benzo[d]imidazol-2(3H)-one is not extensively

published, the broader class of benzimidazole and benzimidazolone derivatives is rich in

pharmacological activity. They are recognized as "privileged scaffolds" in drug discovery.

Enzyme Inhibition: Many benzimidazole derivatives are potent inhibitors of kinases,

polymerases, and other enzymes. For example, derivatives have been developed as

inhibitors of FMS-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as activators

of pyruvate kinase M2 (PKM2) in cancer therapy.[12][13]

G-Protein Coupled Receptor (GPCR) Modulation: The scaffold is found in antagonists for

various GPCRs, highlighting its versatility in targeting membrane proteins.[5]

Antimicrobial Agents: The benzimidazole core is present in several antifungal and

anthelmintic drugs, demonstrating its efficacy against infectious diseases.[3]
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Anticancer Activity: Numerous benzimidazole derivatives have been synthesized and

evaluated as potential anticancer agents, often targeting DNA topoisomerase I or acting as

DNA minor groove binders.[1][14]

The introduction of the 4-methyl group could be leveraged to achieve selective binding. For

instance, in a crowded active site, this group might provide favorable van der Waals

interactions or, conversely, create a steric clash that prevents binding to off-target proteins,

thereby improving the compound's selectivity profile. Future research should involve screening

this molecule against a panel of cancer cell lines and relevant enzymatic assays to uncover its

specific therapeutic potential.

Conclusion
4-Methyl-1H-benzo[d]imidazol-2(3H)-one is a structurally intriguing molecule built upon the

privileged benzimidazol-2-one scaffold. Its synthesis is straightforward and can be achieved in

high yield from common starting materials. Its structure can be definitively confirmed using a

standard suite of spectroscopic techniques. While its specific biological role remains to be fully

elucidated, its structural relationship to a multitude of known bioactive compounds makes it a

compelling candidate for inclusion in screening libraries for drug discovery programs,

particularly in oncology and infectious diseases. This guide provides the foundational chemical

knowledge necessary for researchers to synthesize, characterize, and further investigate this

promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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